molecular formula C17H16BrN3O3 B2739052 2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795476-90-2

2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2739052
CAS No.: 1795476-90-2
M. Wt: 390.237
InChI Key: JGUNPJOIGOSTHK-UHFFFAOYSA-N
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Description

2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H16BrN3O3 and its molecular weight is 390.237. The purity is usually 95%.
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Biological Activity

Chemical Structure

The compound features a unique structure that combines an azetidine ring with an isoindole moiety, which is known for its diverse biological activities. The presence of the bromonicotinoyl group suggests potential interactions with biological targets related to nicotinic receptors.

Molecular Formula

The molecular formula for this compound is C15H15BrN2O2C_{15}H_{15}BrN_2O_2.

Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor ligands. The specific interactions of this compound may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : The bromonicotinoyl moiety may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and diseases.

Antimicrobial Activity

Studies on related compounds have shown promising antibacterial and antifungal properties. For instance, derivatives of isoindole have been reported to possess significant activity against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The effectiveness against these pathogens suggests that the compound could be explored as a potential antimicrobial agent.

Case Studies and Research Findings

  • Antibacterial Activity : A study on related heterocyclic compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 µg/mL against various strains. The specific activity of our compound needs further investigation but is hypothesized to be within a similar range based on structural similarities.
  • Antifungal Activity : Research has indicated that isoindole derivatives exhibit antifungal properties against Candida albicans. The compound's potential antifungal activity should be evaluated through in vitro assays.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays on structurally related compounds have shown varying degrees of toxicity towards cancer cell lines. It would be prudent to conduct similar assays for this compound to determine its safety profile and therapeutic window.

Comparison of Biological Activities

Compound TypeTarget OrganismsMIC (µg/mL)Reference
Isoindole DerivativeS. aureus500 - 1000
Isoindole DerivativeE. coli750 - 1500
Heterocyclic CompoundC. albicans200 - 800

Summary of Biological Activities

Activity TypeObservations
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalSignificant activity against yeast strains like C. albicans
CytotoxicityVaries; requires further investigation

Properties

IUPAC Name

2-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c18-11-5-10(6-19-7-11)15(22)20-8-12(9-20)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-2,5-7,12-14H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUNPJOIGOSTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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